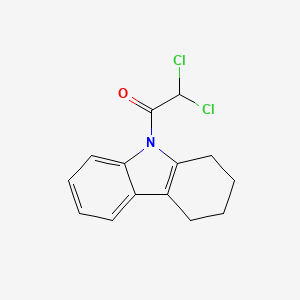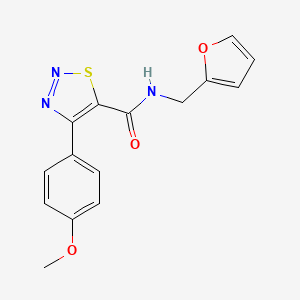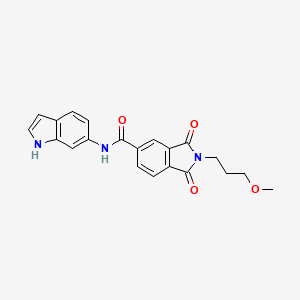![molecular formula C18H18ClN3O4S B11020299 (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11020299.png)
(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic molecule featuring a thiazole ring, a benzodioxin moiety, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the chloro and methyl groups. The benzodioxin moiety is then synthesized separately and coupled with the thiazole derivative. Finally, the piperazine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzodioxin moiety, converting it to an alcohol.
Substitution: The chloro group in the thiazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, providing a basis for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxin moiety can enhance the compound’s binding affinity and specificity, while the piperazine ring may improve its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloro-1,3-thiazol-5-yl)methyl derivatives: These compounds share the thiazole ring and chloro group but differ in the substituents attached to the ring.
Benzodioxin derivatives: Compounds with the benzodioxin moiety but different functional groups or ring systems.
Piperazine derivatives: Molecules containing the piperazine ring with various substituents.
Uniqueness
The uniqueness of (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone lies in its combination of three distinct pharmacophores: the thiazole ring, benzodioxin moiety, and piperazine ring
Propriétés
Formule moléculaire |
C18H18ClN3O4S |
|---|---|
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
[4-(2-chloro-5-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
InChI |
InChI=1S/C18H18ClN3O4S/c1-11-15(20-18(19)27-11)17(24)22-8-6-21(7-9-22)16(23)14-10-25-12-4-2-3-5-13(12)26-14/h2-5,14H,6-10H2,1H3 |
Clé InChI |
YLCNGJIYRILIMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)Cl)C(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11020223.png)
![(3S)-1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B11020226.png)
![N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11020232.png)
![(2S)-4-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]pentanoic acid](/img/structure/B11020247.png)
![3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone](/img/structure/B11020250.png)


![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11020269.png)
![2-[(Trichloroacetyl)amino]benzamide](/img/structure/B11020276.png)

![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11020288.png)

![4-butyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11020298.png)
![Ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11020300.png)
